(4,5,7-Trimethoxynaphthalen-2-yl)methanol
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Overview
Description
(4,5,7-Trimethoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 4, 5, and 7, and a methanol group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-naphthol with methanol in the presence of a catalyst such as sulfuric acid, followed by methylation using dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4,5,7-Trimethoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydroxy derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5,7-trimethoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 4,5,7-trimethoxynaphthalene-2-ol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5,7-Trimethoxynaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4,5,7-Trimethoxynaphthalen-2-yl)methanol involves its interaction with various molecular targets and pathways. The methoxy groups and the methanol moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-Methoxynaphthalen-2-yl)methanol
- **5-Methoxynaphthalen-2-yl)methanol
- **7-Methoxynaphthalen-2-yl)methanol
Uniqueness
(4,5,7-Trimethoxynaphthalen-2-yl)methanol is unique due to the presence of three methoxy groups, which significantly influence its chemical and biological properties.
Properties
CAS No. |
194157-31-8 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(4,5,7-trimethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C14H16O4/c1-16-11-6-10-4-9(8-15)5-12(17-2)14(10)13(7-11)18-3/h4-7,15H,8H2,1-3H3 |
InChI Key |
QERUHXDMHFXPCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=C2OC)CO)OC |
Origin of Product |
United States |
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